Cas no 441798-33-0 (Macitentan)

Macitentan is a potent, orally active endothelin receptor antagonist (ERA) selectively targeting endothelin type A (ETA) and type B (ETB) receptors. It is primarily indicated for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and improve hemodynamics. Macitentan exhibits sustained receptor binding and prolonged pharmacodynamic activity due to its active metabolite, which contributes to its efficacy. Its once-daily dosing regimen enhances patient compliance. The drug demonstrates favorable tissue penetration and a lower risk of hepatotoxicity compared to earlier ERAs. Clinical studies have shown its ability to reduce morbidity and mortality in PAH patients, making it a valuable therapeutic option.
Macitentan structure
Macitentan structure
Product name:Macitentan
CAS No:441798-33-0
MF:C19H20BR2N6O4S
Molecular Weight:588.27
MDL:MFCD17167076
CID:68104
PubChem ID:16004692

Macitentan 化学的及び物理的性質

名前と識別子

    • Macitentan
    • N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
    • 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
    • ACT064992
    • N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)-oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
    • Boceprevir-d9
    • ACT-064992
    • Actelion-1
    • Opsumit
    • C02KX04
    • N-(5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)-N'-propylsulfamide
    • N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]-N'- propylsulfamide
    • CHEBI:76607
    • AS-74590
    • DTXCID60118554
    • MACITENTAN [USAN]
    • s8051
    • SW219473-1
    • NCGC00346456-01
    • Sulfamide, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propyl-; N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide; ACT 064992; Macitentan; Opsumit; Propylsulfamic acid N-[5-(4-bromophenyl)-6-[2-[(5-bromopyrimidin-2-yl)oxy]ethoxy]pyrimidin-4-yl]amide
    • D10135
    • ACT 064992; ACT-064992
    • CHEMBL2103873
    • HMS3653N06
    • Sulfamide, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propyl-
    • UNII-Z9K9Y9WMVL
    • macitentanum
    • MACITENTAN [WHO-DD]
    • MACITENTAN [VANDF]
    • SCHEMBL1445625
    • JGCMEBMXRHSZKX-UHFFFAOYSA-N
    • BCP05309
    • Opsumit (TN)
    • n-(5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)pyrimidin-4-yl)-n'-propylaminosulfonamide
    • MACITENTAN [ORANGE BOOK]
    • SMR004702943
    • FT-0696675
    • CCG-270155
    • AM81244
    • Macitentan- Bio-X
    • HMS3747E09
    • cas:441798-33-0;Macitentan
    • MFCD17167076
    • NS00072551
    • EN300-7404089
    • Z9K9Y9WMVL
    • AC-30102
    • N-(5-(4-BROMOPHENYL)-6-(2-((5-BROMOPYRIMIDIN-2-YL)OXI)ETHOXY)PYRIMIDIN-4-YL)-N'-PROPYLSULFURIC DIAMIDE
    • MLS006011174
    • NCGC00346456-05
    • Q6724151
    • EX-A544
    • DTXSID50196063
    • N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]-N'-propylsulfuric diamide
    • Macitentan (Actelion-1,ACT-064992)
    • SULFAMIDE, N-(5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINYL)-N'-PROPYL-
    • DB08932
    • 441798-33-0
    • N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-N'-propylsulfamide
    • CS-0686
    • MACITENTAN [MI]
    • MACITENTAN [JAN]
    • Macitentan [USAN:INN]
    • BDBM50395626
    • {[5-(4-BROMOPHENYL)-6-{2-[(5-BROMOPYRIMIDIN-2-YL)OXY]ETHOXY}PYRIMIDIN-4-YL]SULFAMOYL}(PROPYL)AMINE
    • BM162771
    • Macitentan [INN]
    • HY-14184
    • SB14841
    • AKOS024463406
    • Macitentan (JAN/USAN)
    • N-(5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)-N'-propylsulfuric diamide
    • GTPL7352
    • ACT 064992
    • BRD-K48812570-001-02-3
    • OPSYNVI COMPONENT MACITENTAN
    • Macitentan (Actelion-1,ACT-064992)?
    • A1D5I
    • DB-070519
    • Opsynvi (combination of macitentan + tadalafil)
    • BRD-K48812570-001-03-1
    • MDL: MFCD17167076
    • インチ: 1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
    • InChIKey: JGCMEBMXRHSZKX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(OCCOC2=C(C3=CC=C(Br)C=C3)C(NS(NCCC)(=O)=O)=NC=N2)N=C1

計算された属性

  • 精确分子量: 587.97900
  • 同位素质量: 585.96335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 10
  • 重原子数量: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 642
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 137Ų

じっけんとくせい

  • Color/Form: Off-White Solid
  • 密度みつど: 1.675
  • ゆうかいてん: 134-135°C
  • Boiling Point: 692.397°C at 760 mmHg
  • フラッシュポイント: 372.5±34.3 °C
  • Solubility: 生物体外In Vitro:DMSO溶解度≥ 50 mg/mL(84.99 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 159.84000
  • LogP: 5.37240
  • じょうきあつ: 25°Cで0.0±2.2 mm水銀カラム

Macitentan Security Information

Macitentan Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
LKT Labs
M0009-1 mg
Macitentan
441798-33-0 ≥99%
1mg
$47.60 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001364-1g
Macitentan
441798-33-0 95%
1g
¥342 2024-05-23
eNovation Chemicals LLC
D503040-5g
Macitentan
441798-33-0 99%
5g
$410 2024-07-28
MedChemExpress
HY-14184-100mg
Macitentan
441798-33-0 99.95%
100mg
¥1900 2024-05-25
TRC
M105005-5mg
Macitentan
441798-33-0
5mg
$ 173.00 2023-09-07
Ambeed
A539182-1mg
N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-N'-propylsulfamide
441798-33-0 98%
1mg
$5.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2561-25mg
Macitentan
441798-33-0 100%
25mg
¥ 964 2023-09-07
Key Organics Ltd
AS-74590-10MG
{[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfamoyl}(propyl)amine
441798-33-0 >97%
10mg
£51.00 2025-02-09
ChemScence
CS-0686-10mg
Macitentan
441798-33-0 99.87%
10mg
$77.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M42771-10mg
Macitentan
441798-33-0
10mg
¥856.0 2021-09-04

Macitentan Suppliers

atkchemica
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:441798-33-0)Macitentan
注文番号:CL1316
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:19
Price ($):discuss personally

Macitentanに関する追加情報

Macitentan: A Comprehensive Overview

Macitentan, with the CAS registry number 441798-33-0, is a potent and selective antagonist of the endothelin receptor type A (ETA). It has garnered significant attention in the medical community due to its potential therapeutic applications in various cardiovascular and pulmonary disorders. This compound was developed to inhibit the action of endothelin-1 (ET-1), a vasoactive peptide that plays a critical role in regulating vascular tone and smooth muscle cell proliferation. Recent studies have highlighted its efficacy in treating conditions such as pulmonary hypertension (PH) and chronic thromboembolic pulmonary hypertension (CTEPH), where ET-1 signaling is hyperactive.

The development of Macitentan was driven by the need for more effective and safer therapies targeting the endothelin system. Unlike earlier ETA antagonists, which were associated with significant side effects, Macitentan demonstrates a favorable safety profile, making it a promising candidate for long-term treatment regimens. Its mechanism of action involves competitive inhibition of ET-1 binding to ETA receptors, thereby reducing vasoconstriction and inhibiting pathological smooth muscle cell growth. This dual action makes it particularly effective in managing diseases characterized by excessive ET-1 activity.

Recent clinical trials have provided compelling evidence of Macitentan's efficacy in treating pulmonary hypertension. For instance, a phase III trial demonstrated that patients treated with Macitentan experienced significant improvements in exercise capacity and quality of life compared to those receiving placebo. These findings underscore its potential as a first-line therapy for PH patients. Moreover, ongoing research is exploring its application in other conditions, such as heart failure and systemic sclerosis-associated pulmonary hypertension, where ET-1 signaling plays a pivotal role.

The pharmacokinetic profile of Macitentan is another area of interest for researchers. Studies have shown that it exhibits excellent bioavailability and a long half-life, allowing for once-daily dosing. This convenience enhances patient adherence to treatment regimens, which is crucial for chronic diseases like PH. Additionally, its metabolism via cytochrome P450 enzymes has been well-characterized, providing insights into potential drug-drug interactions and guiding clinical dosing strategies.

In terms of safety, Macitentan has been generally well-tolerated in clinical trials. Common adverse effects include headache, dizziness, and nasopharyngitis, which are typically mild to moderate in severity. However, careful monitoring is required for patients with pre-existing liver or kidney dysfunction, as these conditions may affect drug clearance and increase the risk of adverse events.

The discovery and development of Macitentan represent a significant advancement in endothelin receptor antagonist therapy. By leveraging cutting-edge research on ET receptor signaling pathways, scientists have created a compound that not only addresses unmet medical needs but also sets a new standard for safety and efficacy in this therapeutic class.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:441798-33-0)Macitentan
A854671
Purity:99%
はかる:5g
Price ($):248.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:441798-33-0)macitentan
sfd17991
Purity:99.9%
はかる:200kg
Price ($):Inquiry